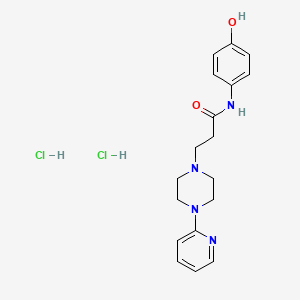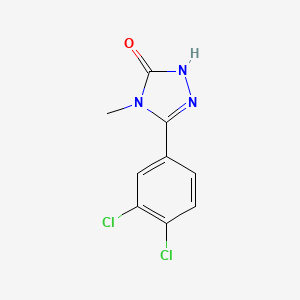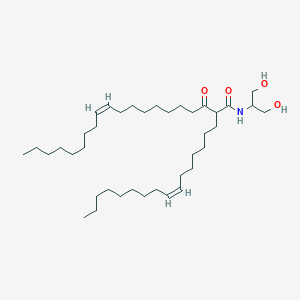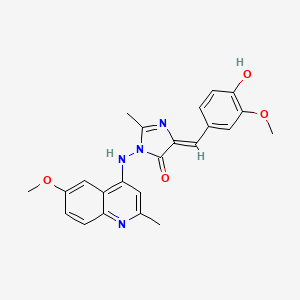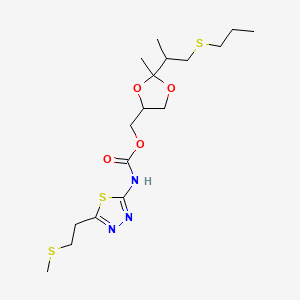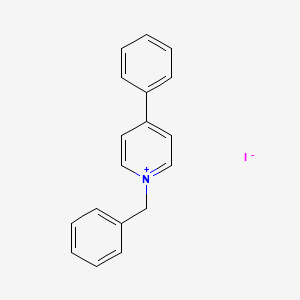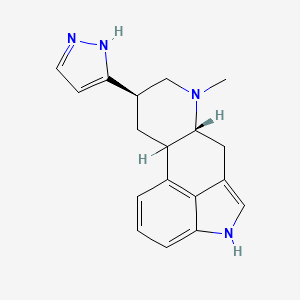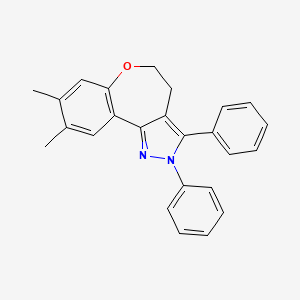
N,N-Dimethyl-N',N'-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate is a chemical compound known for its unique structure and properties. It is characterized by the presence of dimethylamino groups and hydroxypropyl groups attached to a 1,3-diaminopropane backbone, with a monooleate ester group. This compound is used in various industrial and scientific applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate typically involves the following steps:
Starting Materials: The synthesis begins with N,N-Dimethyl-1,3-diaminopropane and 2-chloropropanol.
Reaction: The N,N-Dimethyl-1,3-diaminopropane is reacted with 2-chloropropanol in the presence of a base such as sodium hydroxide to form N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane.
Esterification: The resulting compound is then esterified with oleic acid in the presence of a catalyst such as sulfuric acid to form the monooleate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to mix and react the starting materials.
Catalysts: Employing catalysts to speed up the reaction and improve yield.
Purification: Purifying the final product through distillation or crystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Produces carbonyl compounds such as ketones or aldehydes.
Reduction: Yields alcohols from the ester group.
Substitution: Results in the formation of substituted amines.
Applications De Recherche Scientifique
N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, surfactants, and coatings.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate involves its interaction with molecular targets through its functional groups. The dimethylamino groups can form hydrogen bonds and electrostatic interactions, while the hydroxypropyl groups can participate in hydrogen bonding and nucleophilic attacks. The ester group can undergo hydrolysis, releasing oleic acid, which can further interact with biological membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-N’,N’-bis(2-hydroxyethyl)-1,3-diaminopropane: Similar structure but with hydroxyethyl groups instead of hydroxypropyl groups.
N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane: Lacks the monooleate ester group.
N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane diacetate: Contains acetate ester groups instead of the monooleate ester.
Uniqueness
N,N-Dimethyl-N’,N’-bis(2-hydroxypropyl)-1,3-diaminopropane monooleate is unique due to the presence of the monooleate ester group, which imparts distinct properties such as increased hydrophobicity and potential interactions with lipid membranes. This makes it particularly useful in applications involving surfactants and emulsifiers.
Propriétés
Numéro CAS |
72018-19-0 |
|---|---|
Formule moléculaire |
C29H60N2O4 |
Poids moléculaire |
500.8 g/mol |
Nom IUPAC |
1-[3-(dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C11H26N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-10(14)8-13(9-11(2)15)7-5-6-12(3)4/h9-10H,2-8,11-17H2,1H3,(H,19,20);10-11,14-15H,5-9H2,1-4H3/b10-9-; |
Clé InChI |
GJTVOKRWPCVEEN-KVVVOXFISA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(CN(CCCN(C)C)CC(C)O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)O.CC(CN(CCCN(C)C)CC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


